molecular formula C17H14BrNO4 B571652 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 926319-53-1

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B571652
CAS No.: 926319-53-1
M. Wt: 376.206
InChI Key: BSFCOXSPKRDYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 869478-10-4) is a brominated benzoxazinone derivative with a molecular formula of C₁₇H₁₄BrNO₄ and a molecular weight of 376.20 g/mol. It features a benzoxazinone core substituted at the 6-position with a benzyloxy group and at the 8-position with a 2-bromoacetyl moiety. This compound is primarily recognized as Olodaterol Impurity 8, a byproduct or intermediate in the synthesis of olodaterol, a long-acting β₂-adrenoceptor agonist used in chronic obstructive pulmonary disease (COPD) therapy .

Properties

IUPAC Name

8-(2-bromoacetyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c18-8-15(20)13-6-12(22-9-11-4-2-1-3-5-11)7-14-17(13)23-10-16(21)19-14/h1-7H,8-10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFCOXSPKRDYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=CC(=C2O1)C(=O)CBr)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658044
Record name 6-(Benzyloxy)-8-(bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926319-53-1
Record name 6-(Benzyloxy)-8-(bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Synthesis of 6-Benzyloxy-8-hydroxy-2H-benzo[b]oxazin-3(4H)-one

  • Starting Material : 5-Benzyloxy-2-nitrophenol undergoes catalytic hydrogenation (H₂, Pd/C) to yield 5-benzyloxy-2-aminophenol.

  • Cyclization : Reaction with chloroacetyl chloride in the presence of NaHCO₃ (0°C, DCM) forms the oxazinone ring.

  • Yield : 68–72% after recrystallization (ethanol/water).

Step 2: Bromoacetylation at Position 8

  • Reagents : Bromoacetyl bromide (1.2 eq), AlCl₃ (1.5 eq) in anhydrous DCM.

  • Conditions : 0°C → RT, 12 h under N₂.

  • Workup : Quench with ice-water, extract with DCM, dry (MgSO₄), and purify via silica gel chromatography (hexane:EtOAc 4:1).

  • Yield : 58–63%.

Key Data :

ParameterValue
Reaction Temperature0°C → 25°C
CatalystAlCl₃
SolventDichloromethane
PurificationColumn Chromatography

Single-Vessel Synthesis

  • Substrates : 5-Benzyloxy-2-aminophenol, bromoacetic anhydride.

  • Conditions : Microwave irradiation (100°C, 30 min), solvent-free.

  • Mechanism : Concurrent cyclization and acylation via in situ activation.

  • Yield : 74% (HPLC purity >95%).

Advantages :

  • Eliminates intermediate isolation.

  • Reduces solvent waste.

Industrial-Scale Optimization

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor (stainless steel).

  • Conditions :

    • Residence Time : 8 min.

    • Temperature : 120°C.

    • Pressure : 15 bar.

  • Catalyst : Zeolite Hβ (0.5 wt%).

  • Output : 92% conversion, throughput of 12 kg/day.

Solvent Selection and Recycling

  • Preferred Solvent : 2-MeTHF (renewable, low toxicity).

  • Recycling Efficiency : 89% recovery via distillation.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, benzyl), 6.92 (s, 1H, ArH), 4.62 (s, 2H, OCH₂Ph), 4.15 (s, 2H, COCH₂Br), 3.85 (t, J=4.8 Hz, 2H, NCH₂), 3.45 (t, J=4.8 Hz, 2H, OCH₂).

  • HRMS (ESI+) : m/z calc. for C₁₇H₁₄BrNO₄ [M+H]⁺: 376.0089; found: 376.0085.

Purity Assessment

  • HPLC Method :

    • Column: C18 (4.6 × 150 mm, 5 μm).

    • Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA).

    • Retention Time: 6.2 min.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Issue : Over-acylation at position 5.

  • Solution : Use of bulky Lewis acids (e.g., ZnCl₂) to direct regioselectivity.

Bromine Displacement

  • Issue : Hydrolysis of bromoacetyl group under basic conditions.

  • Mitigation : Maintain pH <7 during workup .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to form corresponding alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted amides, thioethers, and ethers.

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzyloxy and bromoacetyl groups may play crucial roles in binding to the target and exerting the desired biological activity.

Comparison with Similar Compounds

Receptor Affinity

  • GABA-A/5-HT6 Dual Targeting: Unlike the target compound, hybrid derivatives with benzoxazinone and piperazine moieties show dual receptor modulation, critical for antidepressant development .

Anticancer Activity

Physicochemical and Pharmacokinetic Properties

Property Target Compound 8-Acetyl-6-benzyloxy Derivative 7-Bromo-isoxazole Hybrids
Molecular Weight 376.20 297.31 ~350–400
LogP 1.594 1.259 2.1–3.5 (estimated)
Aqueous Solubility 0.083 g/L 0.1 g/L (estimated) <0.01 g/L (lipophilic scaffolds)
Melting Point 266.6°C Not reported 180–220°C

Key Research Findings

Reactivity : The bromoacetyl group in the target compound enables facile derivatization, making it a key intermediate in synthesizing olodaterol and related β₂-agonists .

Biological Gaps : Unlike thiadiazole or isoxazole hybrids, the target compound lacks direct evidence of antimicrobial or anticancer activity, highlighting its niche as a synthetic intermediate .

Structural Uniqueness: The combination of benzyloxy and bromoacetyl groups distinguishes it from fluoro- or methoxy-substituted benzoxazinones, which are more common in kinase inhibitor development .

Biological Activity

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, with the CAS number 926319-53-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₈H₁₈BrN₃O₃
  • Molecular Weight : 376.20136 g/mol
  • Structural Characteristics : The compound contains a benzo[b][1,4]oxazine core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzo[b][1,4]oxazines can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis Induction
Compound BHeLa10Cell Cycle Arrest
This compoundA549TBDTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell Membrane Disruption
Escherichia coli16 µg/mLInhibition of Cell Wall Synthesis

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Interaction with DNA : Some derivatives may intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study investigated the effects of various benzo[b][1,4]oxazine derivatives on lung cancer cells. The results indicated that the presence of a bromoacetyl group significantly enhances anticancer efficacy compared to other substitutions.
  • Antimicrobial Evaluation :
    • Another research focused on the antimicrobial properties of related oxazine compounds. The findings revealed that modifications at the benzyl position could enhance activity against resistant strains of bacteria.

Q & A

Q. What are the optimal synthetic routes for 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, and how can reaction efficiency be validated?

The compound is synthesized via bromoacetylation of a benzoxazine precursor. A validated method involves reacting 5-(benzyloxy)-8-amino-2H-benzo[b][1,4]oxazin-3(4H)-one with CuBr₂ in ethyl acetate at 50°C for 24 hours, followed by purification via automated column chromatography (PE/EtOAc gradient) . Efficiency is monitored by TLC (hexane:ethyl acetate, 2:1) and confirmed by ¹H/¹³C NMR and ESI-MS. Key spectral data includes:

  • ¹H NMR (CDCl₃): δ 7.64 (d, J = 8.9 Hz, 1H), 4.75 (s, 2H, CH₂-Br) .
  • ESI-MS: m/z 376.21 [M+H]⁺ .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Chromatography : Use TLC (cyclohexane:ethyl acetate, 2:1) to verify homogeneity .
  • Spectroscopy : ¹H NMR to confirm proton environments (e.g., benzyloxy CH₂ at δ 5.17 ppm) .
  • Mass Spectrometry : ESI-MS to validate molecular weight .
  • HPLC : Purity assessment (e.g., 99% purity via UV detection at λ = 254 nm) .

Advanced Research Questions

Q. What strategies mitigate side reactions during the bromoacetylation step in the synthesis?

  • Controlled Stoichiometry : Use 1.5 eq CuBr₂ to minimize over-bromination .
  • Solvent Optimization : Ethyl acetate reduces competing hydrolysis vs. polar aprotic solvents .
  • Temperature Modulation : Maintain 50°C to balance reactivity and selectivity .
  • Real-Time Monitoring : TLC tracks intermediate conversion to prevent dimerization or decomposition .

Q. How does the bromoacetyl group influence the compound's biological activity compared to other derivatives?

The bromoacetyl moiety enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine in enzyme active sites). Compared to hydroxymethyl or ethyl derivatives, bromoacetyl analogs show:

  • Enhanced Antitumor Activity : Selective CDK9 inhibition (IC₅₀ < 1 µM in hematological malignancy models) .
  • Improved Reactivity : Higher electrophilicity than chloroacetyl derivatives (e.g., Olodaterol Impurity 8) .

Q. Table 1: Biological Activity of Structural Analogs

SubstituentBiological Activity (Key Finding)Reference
BromoacetylCDK9 inhibition (antitumor)
HydroxymethylAnti-tuberculosis (MIC = 8 µg/mL)
ChloroacetylByproduct in synthesis; lower reactivity

Q. How to resolve contradictions in biological activity data across studies involving benzoxazine derivatives?

  • Assay Standardization : Variability in cell lines (e.g., leukemia vs. solid tumors) impacts IC₅₀ values .
  • Substituent Effects : Electron-withdrawing groups (e.g., Br) enhance electrophilicity and target engagement vs. electron-donating groups .
  • Dose-Response Curves : Use multiple concentrations to account for non-linear effects .

Q. What computational methods predict the reactivity of the bromoacetyl moiety in nucleophilic environments?

  • Molecular Docking : Simulate binding to CDK9’s ATP-binding pocket (Glide SP scoring) .
  • DFT Calculations : Analyze LUMO localization to predict electrophilic attack sites .
  • MD Simulations : Assess stability of covalent adducts with cysteine residues (e.g., 100 ns trajectories) .

Methodological Considerations

  • Synthetic Optimization : Replace Pd/C with CuBr₂ for regioselective bromoacetylation .
  • Data Reproducibility : Validate NMR assignments with 2D techniques (HSQC, HMBC) .
  • Biological Assays : Use thrombelastography (TEG) to evaluate antiplatelet/anticoagulant effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.